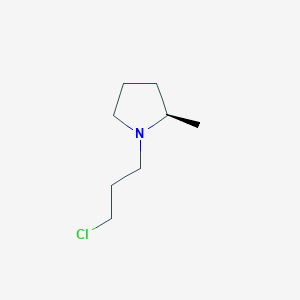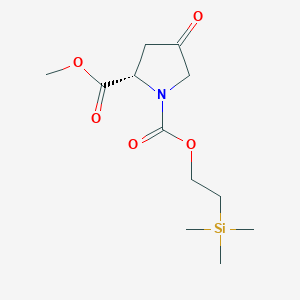
Sodiumethene-1,1-diylbis(phosphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodiumethene-1,1-diylbis(phosphonate) is a chemical compound with the molecular formula C2H7NaO6P2. It is also known as tetrasodium ethylene 1,1-diphosphonate. This compound is widely used in various industrial and scientific applications due to its unique chemical properties, particularly its ability to chelate metal ions and inhibit scale formation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ethenylidenebis(phosphonate) typically involves the base-catalyzed reaction of a methylenebis(phosphonate) ester with paraformaldehyde, followed by acid-catalyzed elimination of methanol . This two-step procedure is efficient and allows for the preparation of the compound in high yields.
Industrial Production Methods
In industrial settings, the production of tetrasodium ethenylidenebis(phosphonate) often involves large-scale reactions under controlled conditions to ensure purity and consistency. The process may include the use of microwave-assisted alkylation of phosphonic ester-acid derivatives, which enhances reaction efficiency and reduces production time .
Analyse Des Réactions Chimiques
Types of Reactions
Sodiumethene-1,1-diylbis(phosphonate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for converting ethenylidenebis(phosphonate) esters to the free acid . Reaction conditions often involve specific temperatures, pH levels, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of tetrasodium ethenylidenebis(phosphonate) can lead to the formation of various phosphonate derivatives.
Applications De Recherche Scientifique
Sodiumethene-1,1-diylbis(phosphonate) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of tetrasodium ethenylidenebis(phosphonate) involves its ability to chelate metal ions and inhibit the activity of certain enzymes. The compound binds to metal ions, forming stable complexes that prevent the ions from participating in unwanted chemical reactions. In biological systems, it can inhibit enzymes involved in bone resorption by mimicking the structure of natural substrates and interfering with enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrasodium vinylidenediphosphonate
- Sodium ethane-1,1-diylbis(phosphonate)
- Sodium ethene-1,1-diylbis(phosphonate)
Uniqueness
Sodiumethene-1,1-diylbis(phosphonate) is unique due to its specific molecular structure, which allows it to form stable complexes with metal ions and inhibit scale formation effectively. Compared to similar compounds, it offers enhanced stability and efficiency in various applications, making it a valuable compound in both scientific research and industrial processes .
Propriétés
Formule moléculaire |
C2H2Na4O6P2 |
|---|---|
Poids moléculaire |
275.94 g/mol |
Nom IUPAC |
tetrasodium;dioxido-oxo-(1-phosphonatoethenyl)-λ5-phosphane |
InChI |
InChI=1S/C2H6O6P2.4Na/c1-2(9(3,4)5)10(6,7)8;;;;/h1H2,(H2,3,4,5)(H2,6,7,8);;;;/q;4*+1/p-4 |
Clé InChI |
IUKUDPQMUDARFC-UHFFFAOYSA-J |
SMILES canonique |
C=C(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Diazaspiro[3.4]octan-8-one, 6-(phenylmethyl)-, O-methyloxime](/img/structure/B8510727.png)
![3-[(4-Bromo-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B8510733.png)

![C-(6,7-dihydro-5H-[1]pyrindin-6-yl)methylamine](/img/structure/B8510743.png)


![1-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclobutanecarbonitrile](/img/structure/B8510764.png)

![4-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]phenoxy}pent-1-en-3-one](/img/structure/B8510786.png)

![2-[2-(3-Methylphenyl)ethyl]benzoic acid](/img/structure/B8510795.png)



